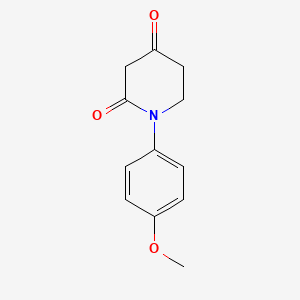
1-(4-Méthoxyphényl)pipéridine-2,4-dione
Vue d'ensemble
Description
“1-(4-Methoxyphenyl)piperidine-2,4-dione” is a chemical compound . It’s a type of piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the functionalization of preformed pyrrolidine rings .
Chemical Reactions Analysis
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .
Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés de la pipéridine sont importants dans l'industrie pharmaceutique. Ils sont présents dans plus de vingt classes de produits pharmaceutiques, y compris les alcaloïdes . Ces composés sont souvent utilisés comme éléments de base pour la conception de médicaments en raison de leur polyvalence et de leur activité biologique.
Synthèse de nouveaux composés
Les dérivés de la pipéridine servent de précurseurs dans la synthèse de divers nouveaux composés. Par exemple, ils peuvent être utilisés pour créer de nouveaux dérivés de 1,3,4-oxadiazole, qui ont des applications potentielles en chimie médicinale .
Analyse structurale
L'analyse structurale des dérivés de la pipéridine peut révéler des informations importantes sur leur stabilité et leur réactivité. Par exemple, le contact de liaison hydrogène dans certains dérivés peut jouer un rôle dans la stabilisation de configurations spécifiques, ce qui pourrait être crucial pour leur activité biologique .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that compounds with a pyrrolidine ring, such as 1-(4-methoxyphenyl)piperidine-2,4-dione, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that dione-type molecules, due to their specific structure and appropriate reactivity profiles, are a convenient modern platform for the construction of functionalized piperidine-type systems possessing high synthetic and medicinal potential .
Result of Action
It is known that the disclosed compounds can function as α1a-adrenceptor antagonists and thus can be used for the treatment of benign prostatic hyperplasia (bph) and related symptoms thereof .
Action Environment
It is known that multicomponent reactions (mcrs) are more environmentally benign and atom economic as they avoid time-consuming and protection–deprotection steps, as well as costly purification processes .
Analyse Biochimique
Biochemical Properties
1-(4-Methoxyphenyl)piperidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical reactions. Additionally, 1-(4-Methoxyphenyl)piperidine-2,4-dione can bind to specific proteins, altering their conformation and activity, thereby influencing cellular processes .
Cellular Effects
The effects of 1-(4-Methoxyphenyl)piperidine-2,4-dione on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, 1-(4-Methoxyphenyl)piperidine-2,4-dione can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. These changes can impact cellular metabolism, including the regulation of metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 1-(4-Methoxyphenyl)piperidine-2,4-dione exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 1-(4-Methoxyphenyl)piperidine-2,4-dione can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 1-(4-Methoxyphenyl)piperidine-2,4-dione can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat. The degradation products can have different biochemical properties and may influence cellular function differently. Long-term studies have indicated that 1-(4-Methoxyphenyl)piperidine-2,4-dione can have sustained effects on cellular processes, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-Methoxyphenyl)piperidine-2,4-dione vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses outside this range can lead to diminished or harmful effects .
Metabolic Pathways
1-(4-Methoxyphenyl)piperidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can participate in further biochemical reactions. The metabolic pathways involving 1-(4-Methoxyphenyl)piperidine-2,4-dione can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-Methoxyphenyl)piperidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 1-(4-Methoxyphenyl)piperidine-2,4-dione can affect its biochemical activity, as its concentration in different cellular regions can influence its interactions with target biomolecules .
Subcellular Localization
1-(4-Methoxyphenyl)piperidine-2,4-dione exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 1-(4-Methoxyphenyl)piperidine-2,4-dione within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)piperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11-4-2-9(3-5-11)13-7-6-10(14)8-12(13)15/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXNYWDYOOQHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501470-25-2 | |
| Record name | 1-(4-methoxyphenyl)piperidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



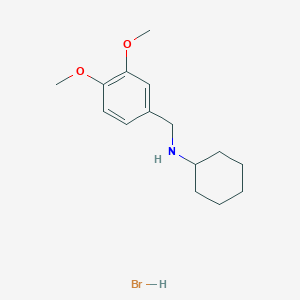
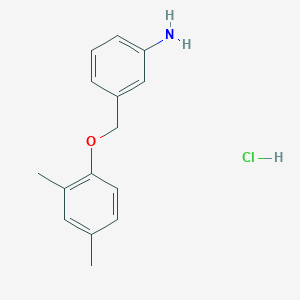

![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)
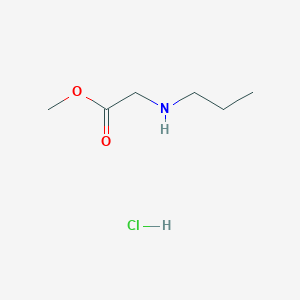
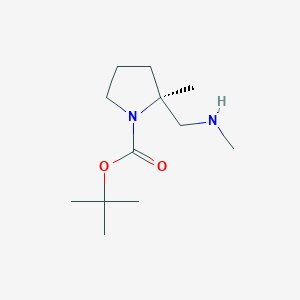
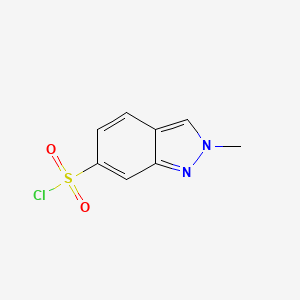

![([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1457415.png)
![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1457418.png)
![3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457419.png)

